3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-6-(4-phenylpiperazin-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-3-7-17(8-4-1)19-11-12-20(22-21-19)24-15-13-23(14-16-24)18-9-5-2-6-10-18/h1-12H,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDGUDDOUOXVTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Phenyl 6 4 Phenylpiperazin 1 Yl Pyridazine and Its Analogues
Strategies for Pyridazine (B1198779) Core Construction
The formation of the central pyridazine scaffold is a critical step in the synthesis of the target compound and its analogues. Several established methods are employed, each offering distinct advantages in terms of precursor availability and reaction conditions.
Cyclization Reactions utilizing Hydrazine (B178648) and Dicarbonyl Precursors
A fundamental and widely employed method for constructing the pyridazine ring is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine or its derivatives. This approach provides a direct route to the heterocyclic core. The reaction typically proceeds by refluxing the dicarbonyl precursor with hydrazine hydrate (B1144303) in a suitable solvent, such as ethanol.
For instance, the synthesis of 3,6-disubstituted pyridazines can be achieved through the cyclization of α,β-unsaturated γ-keto acids or 1,4-diketones with hydrazine. The choice of the dicarbonyl precursor directly dictates the substitution pattern on the resulting pyridazine ring.
| Precursor Type | Reagents | Conditions | Product |
| 1,4-Diketone | Hydrazine hydrate | Reflux in ethanol | 3,6-Disubstituted pyridazine |
| γ-Keto acid | Hydrazine hydrate | Reflux in acetic acid | 6-Substituted-pyridazin-3(2H)-one |
Nucleophilic Substitution Reactions in Pyridazine Ring Synthesis
Nucleophilic substitution reactions are a cornerstone in the synthesis and functionalization of pyridazine derivatives. A common and efficient strategy involves the use of readily available 3,6-dichloropyridazine (B152260) as a starting material. The two chlorine atoms on the pyridazine ring are susceptible to sequential or simultaneous displacement by various nucleophiles, allowing for the controlled introduction of different substituents.
The synthesis of the target compound's core structure often commences with the reaction of 3,6-dichloropyridazine with a nucleophile to displace one of the chloro groups, followed by a subsequent reaction to replace the second. The reactivity of the chlorine atoms can be influenced by the reaction conditions and the nature of the nucleophile.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Pyridazine Derivatization
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the derivatization of the pyridazine core. This method allows for the formation of carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents onto the pyridazine ring.
Typically, a chloropyridazine derivative is coupled with a boronic acid or its ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. For example, the reaction of 3-chloro-6-(piperazin-1-yl)pyridazine (B1275341) with phenylboronic acid, catalyzed by a palladium complex, would be a viable route to introduce the phenyl group at the 3-position. rsc.org
Introduction of the 4-Phenylpiperazine Moiety via Amination Reactions
The introduction of the 4-phenylpiperazine group is a key step in the synthesis of the title compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common precursor, 3,6-dichloropyridazine, can be reacted with 1-phenylpiperazine (B188723) to afford 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine. nih.gov
This reaction is generally carried out by heating the reactants in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The reaction conditions can be optimized to favor the mono-substituted product. For example, a study on a similar compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, was synthesized by refluxing 3,6-dichloropyridazine with 1-[3-(trifluoromethyl)phenyl]piperazine (B374031) in ethanol, resulting in a high yield of 83%. nih.gov
| Starting Material | Reagent | Conditions | Product | Yield |
| 3,6-Dichloropyridazine | 1-[3-(Trifluoromethyl)phenyl]piperazine | Reflux in ethanol, 4h | 3-Chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine | 83% nih.gov |
Functionalization and Derivatization Approaches at Peripheral Positions of the Core Structure
Once the core 3-substituted-6-(4-phenylpiperazin-1-yl)pyridazine structure is assembled, further functionalization at other positions of the pyridazine or the phenyl rings can be explored to generate a library of analogues.
For instance, if the precursor used is 3-chloro-6-(4-phenylpiperazin-1-yl)pyridazine, the remaining chlorine atom at the 3-position serves as a versatile handle for introducing a variety of substituents via nucleophilic substitution or cross-coupling reactions. Reaction with different amines, alcohols, or thiols can lead to a diverse range of derivatives.
Furthermore, if the phenyl rings bear appropriate functional groups, these can be modified using standard organic transformations. For example, a nitro group could be reduced to an amine, which could then be further derivatized.
Optimization of Synthetic Routes for Research Efficiency and Yield
Factors that are typically optimized include:
Reaction Time and Temperature: Adjusting these parameters can significantly impact the reaction rate and the formation of side products.
Solvent: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction mechanism.
Catalyst and Ligand System (for cross-coupling reactions): Screening different palladium catalysts and ligands is often necessary to identify the most effective combination for a specific Suzuki-Miyaura coupling.
Base: The strength and nature of the base used in both nucleophilic substitution and cross-coupling reactions can affect the reaction outcome.
Purification Methods: Efficient purification techniques, such as column chromatography or recrystallization, are essential for obtaining the final products in high purity.
By systematically varying these parameters, researchers can develop robust and scalable synthetic routes to the target compounds.
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing detailed information about the molecular framework.
For 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the phenyl, pyridazine (B1198779), and phenylpiperazine rings. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (singlets, doublets, triplets, multiplets) would reveal neighboring proton interactions, helping to establish connectivity.
The ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (aromatic, aliphatic, attached to a heteroatom), further confirming the carbon skeleton of the compound.
While detailed experimental NMR data for many pyridazine derivatives have been published, specific ¹H and ¹³C NMR spectral data for this compound are not available in the reviewed scientific literature.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
In the IR spectrum of this compound, characteristic absorption bands would be expected. These would include C-H stretching vibrations for the aromatic rings, C=C and C=N stretching vibrations within the aromatic and heteroaromatic systems, and C-N stretching vibrations associated with the piperazine (B1678402) ring. Analysis of phenyl-pyridazine compounds has shown characteristic peaks for aromatic rings around 1596 cm⁻¹. liberty.edu
A detailed analysis of the specific frequencies and intensities of these bands would confirm the presence of the core structural components of the molecule. However, a specific experimental IR spectrum for this compound was not found in the available literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. The molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments is measured.
For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) could further be used to confirm its elemental formula. The fragmentation pattern, resulting from the cleavage of the molecule at its weakest bonds, would provide valuable clues about its substructures, such as the loss of the phenyl or phenylpiperazine moieties. For a related compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, the mass spectrum showed the molecular ion peak at m/z 343. nih.gov
Specific mass spectrometry data, including the molecular ion peak and fragmentation analysis for this compound, are not detailed in the surveyed research.
X-ray Crystallography for Three-Dimensional Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.
A crystallographic study of this compound would reveal the planarity of the pyridazine and phenyl rings and the conformation of the piperazine ring, which typically adopts a chair conformation in similar structures. nih.gov It would also provide information on intermolecular interactions, such as hydrogen bonding or π–π stacking, which govern the crystal packing. Studies on analogous compounds like 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine have shown the piperazine ring adopts a chair conformation. nih.gov
A search of crystallographic databases and literature did not yield a solved crystal structure for this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretically calculated values based on the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.
For this compound (C₂₂H₂₂N₄), the theoretical elemental composition would be calculated and compared against experimental results. For instance, the analysis of a similar structure, 3-chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine, showed a close match between the calculated and found percentages for C, H, and N. researchgate.net
Specific experimental elemental analysis data for this compound were not located in the reviewed scientific publications.
Structure Activity Relationship Sar Studies of 3 Phenyl 6 4 Phenylpiperazin 1 Yl Pyridazine and Its Derivatives
Impact of Substituent Modifications on the Pyridazine (B1198779) Ring's Biological Activity
The pyridazine ring is a key structural feature, and its inherent physicochemical properties, as well as the nature of its substituents, play a critical role in determining the biological activity of the entire molecule. The pyridazine moiety is characterized by its weak basicity, a high dipole moment, and a capacity for dual hydrogen-bonding, which are important for drug-target interactions. nih.gov The electron-deficient nature at the C-3 and C-6 positions can influence the properties of attached substituents. nih.gov
Alterations to the core pyridazine heterocycle have demonstrated its essentiality for certain pharmacological effects. In a series of compounds designed as muscarinic M4 antagonists, replacing the pyridazine ring with other aromatic systems, such as pyridine (B92270), pyrazine, or a simple phenyl ring, led to a significant loss of inhibitory activity. nih.gov This finding underscores that the specific electronic and structural arrangement of the pyridazine ring is indispensable for binding and activity at this particular target. nih.gov
Furthermore, the introduction of different substituents onto the pyridazine ring can modulate activity. For instance, a 3-amino-6-phenyl-pyridazine derivative was identified as a selective inhibitor of glial activation, indicating that an amino group at the 3-position can confer potent anti-neuroinflammatory properties. nih.gov The electronic properties of substituents are also important; electron-withdrawing groups like a chloro substituent can stabilize the aromaticity of the pyridazine ring, potentially influencing its interaction with biological targets. mdpi.com The unique properties of the pyridazine ring, including its role as a less lipophilic substitute for a phenyl ring and its low inhibitory effect on cytochrome P450 enzymes, make it an attractive component in drug design. nih.gov
| Core Heterocycle Modification (Analog of Compound A) | hM4 IC50 | Reference |
|---|---|---|
| Pyridazine (Compound A) | 440 nM | nih.gov |
| Pyridine (Regioisomer 1) | > 10 µM | nih.gov |
| Pyridine (Regioisomer 2) | > 10 µM | nih.gov |
| Pyrazine | > 10 µM | nih.gov |
| Phenyl | > 10 µM | nih.gov |
Influence of Piperazine (B1678402) Ring Substitutions on Pharmacological Efficacy
The N-arylpiperazine moiety is a well-established pharmacophore in medicinal chemistry, particularly for central nervous system (CNS) targets. nih.govmdpi.com The substituent on the distal nitrogen of the piperazine ring is a primary determinant of pharmacological efficacy and selectivity. epa.gov Systematic modifications of this substituent have yielded clear SAR trends.
In the development of M4 muscarinic antagonists, a series of analogues with different phenylsulfonyl groups attached to the piperazine ring were synthesized and evaluated. nih.gov A clear preference was observed for substituents at the 2-position of the phenyl ring. For example, a 2-chloro substitution (hM4 IC50 = 440 nM) was more potent than 3-chloro (hM4 IC50 = 760 nM) or 4-chloro (hM4 IC50 = 2.34 µM) substitutions. nih.gov The unsubstituted phenylsulfonyl analogue was significantly weaker, as were derivatives with electron-donating groups in the 2-position. nih.gov A 2-trifluoromethyl (CF3) group was found to be roughly equipotent to the 2-chloro analogue, suggesting that an electron-withdrawing substituent at this position is favorable for activity. nih.gov
The solid-state structure of a related compound, 3-chloro-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine, confirms that the piperazine ring typically adopts a stable chair conformation. nih.govresearchgate.netnih.gov This conformation orients the pyridazine and the substituted phenyl rings in specific spatial arrangements, influencing how the molecule fits into a target's binding site.
| Phenylsulfonyl Substituent on Piperazine Ring | hM4 IC50 (nM) | Reference |
|---|---|---|
| 2-Chloro | 440 | nih.gov |
| 3-Chloro | 760 | nih.gov |
| 4-Chloro | 2340 | nih.gov |
| 2-Trifluoromethyl | ~440 | nih.gov |
| Unsubstituted | > 10000 | nih.gov |
| 2-Methoxy (electron-donating) | > 10000 | nih.gov |
Stereochemical Considerations and their Effect on Pharmacological Profile
Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. The introduction of chiral centers into the 3-phenyl-6-(4-phenylpiperazin-1-yl)pyridazine scaffold can lead to significant differences in pharmacological activity between enantiomers.
For a series of M4 muscarinic antagonists based on a related pyridazine scaffold, compounds were synthesized as both racemates and as single (R)- and (S)-enantiomers. nih.gov The research revealed that the series exhibited enantioselective inhibition, meaning that one enantiomer was significantly more potent than the other. nih.gov This enantioselectivity highlights the importance of the three-dimensional arrangement of the molecule for optimal interaction with the receptor's binding pocket. The specific conformation of the molecule, dictated by its stereochemistry, determines the precise orientation of key interacting groups, which can either enhance or diminish binding affinity. While the piperazine ring itself in the parent compound is achiral, substitutions on the piperazine or pyridazine rings can introduce stereocenters, making the consideration of stereochemistry essential for optimizing pharmacological profiles.
Ligand-Target Binding Interactions and Structural Insights for SAR Development
Understanding how ligands bind to their targets at a molecular level is fundamental for rational drug design and the development of SAR. For the pyridazine-piperazine scaffold, a combination of structural biology and computational modeling provides insights into key binding interactions.
The pyridazine ring itself can participate in multiple types of non-covalent interactions. Its nitrogen atoms are effective hydrogen bond acceptors. nih.govblumberginstitute.org Modeling studies of related heterocyclic compounds suggest the pyridazine nitrogen distal to the piperazine linker can engage in hydrogen bonding, sometimes through a bridging water molecule, with amino acid residues in a protein's active site. nih.gov Additionally, the aromatic nature of the pyridazine ring allows it to form favorable π-π stacking interactions with aromatic residues such as tyrosine, phenylalanine, or tryptophan in the binding pocket. nih.gov
These structural insights are leveraged in computational approaches like Quantitative Structure-Activity Relationship (QSAR) and molecular docking to build predictive models. researchgate.netopenbioinformaticsjournal.com By correlating the structural features of a series of compounds with their biological activities, these models can identify the key steric, electronic, and hydrophobic properties required for potent activity. openbioinformaticsjournal.com This allows for the rational design of new derivatives with improved affinity and selectivity, guiding the optimization process and enhancing the understanding of the ligand-target binding landscape. researchgate.net
Computational and in Silico Approaches in Research on 3 Phenyl 6 4 Phenylpiperazin 1 Yl Pyridazine
Molecular Docking Simulations for Ligand-Protein Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to forecast the binding mode and affinity of small molecules, such as 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine, within the active site of a target protein.
In studies involving related piperazin-1-ylpyridazine derivatives, molecular docking has been instrumental in identifying key interactions that govern their biological activity. ijpsdronline.com For instance, docking analyses of various pyridazine (B1198779) analogues have revealed that the pyridazine and phenyl rings are often involved in crucial π-π stacking and hydrophobic interactions with aromatic residues (e.g., Tyrosine, Phenylalanine) in the protein's binding pocket. ijpsdronline.comjpionline.org The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, a feature that enhances binding affinity and specificity. nih.gov
For this compound, docking simulations would be used to predict its interactions with various therapeutic targets. Research on similar scaffolds has shown that the phenylpiperazine moiety frequently positions itself within a hydrophobic pocket, while the pyridazine core engages with key polar or aromatic residues. nih.gov For example, in studies targeting c-jun N-terminal kinase-1 (JNK1), pyridazine derivatives were shown to fit within the binding pocket, and their stability was further confirmed by molecular dynamics simulations. nih.gov
Table 1: Representative Binding Interactions for Pyridazine Scaffolds from Molecular Docking Studies
| Target Protein | Key Interacting Residues | Type of Interaction | Reference Compound Class |
|---|---|---|---|
| Deoxycytidine Triphosphate Pyrophosphatase (dCTPase) | Amino acids in the active site | Hydrogen bonding (pyridazine), π-π stacking (phenyl) | Piperazin-1-ylpyridazine derivatives |
| c-jun N-terminal kinase-1 (JNK1) | Not specified | Predicted binding within the JNK1 binding pocket | 3,6-disubstituted pyridazine derivatives |
This table presents generalized findings from studies on related compounds to illustrate the expected interaction patterns for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability Studies
Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. Following molecular docking, MD simulations are essential for validating the stability of the predicted ligand-protein complex. Studies on phenyl-piperazine and piperazin-1-ylpyridazine scaffolds have effectively used MD simulations to confirm that the docked poses are energetically stable. ijpsdronline.comresearchgate.net
MD simulations of pyridazine derivatives complexed with target proteins, such as JNK1, have been used to assess the stability of the interactions predicted by docking. nih.gov These simulations, often run for nanoseconds, can calculate metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone. A stable RMSD value over the simulation time suggests that the ligand remains securely bound in the active site and does not undergo significant conformational changes that would disrupt binding. nih.gov Such analyses are critical for confirming that a compound like this compound can form a lasting and stable interaction with its biological target. ijpsdronline.comnih.gov
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Properties and Reactivity Assessment
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For compounds like this compound, DFT can provide insights that are complementary to experimental data, such as X-ray crystallography.
Studies on related pyridazine derivatives have employed DFT to optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO). nih.govmdpi.com The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Furthermore, DFT is used to calculate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and help identify regions of the molecule that are likely to engage in electrostatic or nucleophilic/electrophilic interactions. nih.govnih.gov This information is invaluable for understanding the molecule's reactivity and its potential interaction with biological targets.
Virtual Screening for Novel Analogue Discovery and Lead Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net For a core structure like this compound, virtual screening can be employed in two primary ways: ligand-based and structure-based.
Ligand-based virtual screening uses the known structure of an active compound to find other molecules in a database with similar properties, under the assumption that similar molecules will have similar biological activities. mdpi.com Structure-based virtual screening involves docking compounds from a large library into the binding site of a target protein to identify potential hits. jksus.orgnih.gov Both approaches have been successfully applied to pyridazine derivatives to discover novel compounds with potential therapeutic effects, such as anti-Alzheimer's agents. jksus.org The process allows researchers to efficiently filter vast chemical libraries, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing. researchgate.net
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment
Before a compound can be considered a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico ADME prediction tools are used early in the drug discovery process to evaluate the drug-likeness of compounds and identify potential liabilities.
For novel pyridazine and piperazine (B1678402) derivatives, computational models are routinely used to predict key physicochemical properties. nih.govrsc.org These properties often include adherence to frameworks like Lipinski's Rule of Five, which helps assess oral bioavailability. Other important predicted parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential toxicity. nih.gov For example, in silico studies on pyrazole (B372694)–pyridazine hybrids have been used to compute their ADME parameters and pharmacokinetic characteristics, helping to select the most promising candidates for further development. rsc.org
Table 2: Representative In Silico ADME Predictions for Piperazine-Containing Scaffolds
| Parameter | Predicted Property | Significance | Reference Compound Class |
|---|---|---|---|
| Lipinski's Rule of Five | Compliance | Good oral bioavailability | Piperazine derivatives |
| GI Absorption | High | Efficient absorption from the gut | Piperazine derivatives |
| BBB Permeability | Variable (often permeable) | Potential for CNS activity | Piperazine derivatives |
| CYP450 Inhibition | Low (desirable) | Lower risk of drug-drug interactions | Pyrazole-pyridazine hybrids |
This table is a composite of typical ADME predictions for related compounds and represents the type of analysis that would be performed for this compound.
Cheminformatics and Data Mining in Compound Libraries for Analogous Compound Identification
Cheminformatics combines computational methods to analyze large datasets of chemical compounds, enabling the identification of structure-activity relationships (SAR) and the discovery of novel molecules. By mining large compound libraries, researchers can identify compounds analogous to this compound. nih.gov
This process involves searching chemical databases (like PubChem or commercial libraries) for molecules that share the core pyridazine-phenylpiperazine scaffold but have different substitutions. Statistical analysis of structural features found in known drugs and natural products can help identify privileged pharmacophores and guide the design of new libraries. For example, SAR studies on 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines identified that the pyridazine core was essential for activity at the M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Such analyses are crucial for understanding which parts of the molecule are essential for its biological activity and which can be modified to improve properties like potency, selectivity, or ADME profile.
Future Research Directions and Translational Potential for 3 Phenyl 6 4 Phenylpiperazin 1 Yl Pyridazine
Development of Novel Analogues with Enhanced Potency and Selectivity
A primary focus of future research is the rational design and synthesis of novel analogues of 3-Phenyl-6-(4-phenylpiperazin-1-yl)pyridazine to improve potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core scaffold.
For instance, in the development of muscarinic M4 receptor antagonists, modifications to the phenylsulfonamide moiety of related pyridazine (B1198779) cores have shown clear SAR trends. Substitutions at the 2-position of the phenylsulfonamide were found to be preferable for potency. This multidimensional optimization has led to analogues with enhanced potency at the human M4 receptor (hM4 IC50s <200 nM).
Strategies for generating novel analogues include:
Scaffold Hopping and Ring Expansion: Replacing or altering the core heterocyclic system, such as expanding a pyrazole (B372694) ring into a pyridazine ring, can yield novel compounds with different activity profiles.
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties can modulate a compound's activity and pharmacokinetic profile. Replacing an amide linker with hydrazide, semicarbazide, or thiosemicarbazide (B42300) moieties is one such approach.
Hybridization: Combining the pyridazine core with other pharmacologically active fragments can create hybrid molecules with dual or enhanced activity. For example, hybridization with a 4-fluorophenyl group has been investigated to increase JNK1 inhibitory activity.
These synthetic efforts aim to fine-tune the interaction of the molecule with its target, thereby increasing desired activity while minimizing off-target effects.
| Compound/Analogue | Modification | Target | Potency (IC50) |
| Analogue 6a | 2-Cl-phenylsulfonamide | hM4 | 440 nM |
| Analogue 9a | 3-Cl-phenylsulfonamide | hM4 | 760 nM |
| Analogue 9b | 4-Cl-phenylsulfonamide | hM4 | 2.34 µM |
| Analogue 9g | 2,5-dimethylisoxazole sulfonamide | hM4 | 90 nM |
| Analogue 9i | Piperonyl sulfonamide | hM4 | 200 nM |
This table presents SAR data for analogues of a 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazine core, demonstrating how substitutions on the phenylsulfonamide ring impact potency at the human M4 muscarinic receptor. Data sourced from.
Exploration of New Biological Targets and Disease Areas
The inherent versatility of the pyridazine scaffold has prompted the exploration of new biological targets beyond its initially identified activities. This opens up the potential for treating a wider range of diseases.
Neurodegenerative Diseases: Derivatives have been developed as selective MAO-B inhibitors, a key target in managing Parkinson's disease. Others have been identified as potent and CNS-penetrant pan-muscarinic antagonists, particularly for the M4 receptor, which is another promising approach for Parkinson's treatment. Furthermore, some 3-amino-6-phenyl-pyridazine derivatives show potential as antineuroinflammatory agents by selectively suppressing the activation of glial cells, a hallmark of neurodegenerative pathologies.
Oncology: A series of novel 3,6-disubstituted pyridazine derivatives have been designed and evaluated as preclinical anticancer candidates. One such compound, 9e, demonstrated broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel and showed in vivo efficacy in a solid tumor animal model. Other pyridazin-3(2H)-one derivatives have also been synthesized and evaluated for cytotoxicity against various human cancer cell lines, including cervical, breast, and colon cancer.
Inflammatory and Immune-Mediated Diseases: The classical complement pathway is a driver of pathology in many diseases. A related compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, was identified as a selective, competitive inhibitor of C1s, a key protease in this pathway. This suggests that pyridazine-based structures could be developed as therapeutics for complement-mediated diseases. Additionally, certain pyrido[2,3-d]pyridazine-2,8-dione derivatives have been investigated as potential anti-inflammatory agents through dual inhibition of COX-1/COX-2 enzymes.
Advanced Mechanistic Elucidation of Biological Actions and Pathway Interventions
A deeper understanding of the molecular mechanisms by which these compounds exert their effects is a critical area for future research. This involves moving beyond target identification to elucidating pathway interventions.
For the anticancer compound 9e, mechanistic studies revealed its ability to downregulate the expression of the c-jun N-terminal kinase-1 (JNK1) gene. This led to a reduction in the protein levels of its phosphorylated form and its downstream targets, c-Jun and c-Fos, within tumors. The compound also appeared to restore the activity of the tumor suppressor p53.
In the context of neuroinflammation, derivatives have been shown to selectively block the overproduction of detrimental cytokines and oxidative stress products like IL-1 beta, iNOS, and nitric oxide (NO) by activated glia. For complement pathway inhibitors, biochemical experiments and high-resolution crystal structures have revealed the physical basis for competitive inhibition of the C1s protease, providing a clear mechanistic rationale for its action.
Future work will likely involve more sophisticated techniques, such as chemoproteomics, transcriptomics, and metabolomics, to build a comprehensive picture of the cellular pathways modulated by these compounds.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyridazine-based compounds. These computational tools can significantly accelerate the drug discovery process.
De Novo Design and Virtual Screening: Deep generative models can be trained on libraries of known active compounds to design novel molecules with desired properties. This approach, combined with multilayer virtual screening protocols, can identify potential lead candidates with high binding affinity and selectivity for targets like the Adenosine A2B receptor.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of new analogues before they are synthesized, saving time and resources.
ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase. Software like GUSAR can be used to predict LD50 values and other toxicity parameters, helping to filter out candidates with unfavorable profiles.
Application in Chemical Biology and Probe Development for Research Tools
Beyond direct therapeutic applications, highly potent and selective analogues of this compound are valuable candidates for development as chemical probes. These specialized molecules are essential tools for basic research, allowing scientists to interrogate biological systems with high precision.
A chemical probe based on this scaffold could be used to:
Validate Biological Targets: A selective inhibitor helps confirm the role of a specific enzyme or receptor in a disease pathway.
Elucidate Cellular Pathways: Probes can be used to modulate the activity of a single protein within a complex cellular network, allowing researchers to study the downstream consequences.
Target Engagement Studies: By attaching a reporter tag (e.g., a fluorescent dye or biotin) to the molecule, researchers can develop assays to visualize the probe binding to its target in cells or tissues, confirming that the drug is reaching its intended destination.
The development of such research tools from this compound series would not only advance our understanding of the specific targets involved but also facilitate broader biological discovery.
Q & A
Q. What are the common synthetic strategies for preparing 3-phenyl-6-(4-phenylpiperazin-1-yl)pyridazine and its analogs?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling methods. For example, Suzuki-Miyaura cross-coupling can introduce aryl/heteroaryl groups at specific positions on the pyridazine core . Key steps include:
- Functionalizing pyridazine with bromine or chlorine at position 3 or 6.
- Introducing piperazine derivatives via nucleophilic aromatic substitution under reflux in polar aprotic solvents (e.g., DMF, DMSO) .
- Purification using column chromatography (silica gel, gradient elution) or recrystallization.
- Yield optimization by controlling temperature, catalyst loading (e.g., Pd(PPh₃)₄), and reaction time .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm), piperazine CH₂ groups (δ 2.5–3.5 ppm), and pyridazine ring protons (δ 6.5–7.5 ppm).
- HRMS : Confirm molecular weight with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- FT-IR : Identify N-H stretches (piperazine, ~3300 cm⁻¹) and aromatic C=C/C=N vibrations .
Q. How are the physicochemical properties (e.g., logP, pKa) of pyridazine derivatives determined experimentally?
- logP : Measure octanol-water partitioning via shake-flask or HPLC-derived methods .
- pKa : Use potentiometric titration or UV-spectrophotometric pH-dependent solubility assays.
- Aqueous solubility : Apply equilibrium solubility assays in PBS (pH 7.4) or simulated biological fluids .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?
- Data collection : Use Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K for high-resolution data.
- Structure solution : Apply direct methods (SHELXS) and refine via SHELXL with anisotropic displacement parameters .
- Validation : Analyze bond lengths/angles (e.g., pyridazine C-N: ~1.33 Å) and torsional angles (piperazine chair vs. boat conformations) using WinGX or OLEX2 .
- Visualization : Generate ORTEP-3 diagrams to highlight hydrogen bonding (e.g., N-H···O) and π-π stacking interactions .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for pyridazine-based compounds?
- Substituent variation : Systematically modify the phenylpiperazine moiety (e.g., electron-withdrawing/-donating groups) and assess activity shifts.
- Biological assays : Test anti-inflammatory/anti-microbial activity via COX-2 inhibition or MIC assays .
- Statistical modeling : Apply QSAR with descriptors like Hammett σ values or molecular dipole moments .
Q. How do conformational studies using Cremer-Pople parameters explain the flexibility of the piperazine ring in this compound?
- Coordinate calculation : Define puckering amplitude (θ) and phase angle (φ) for the piperazine ring using atomic coordinates from crystallography .
- Pseudorotation analysis : Map θ and φ to distinguish chair (θ ~0°) vs. twist-boat (θ ~30°) conformations.
- MD simulations : Perform 100-ns trajectories in explicit solvent to quantify conformational populations .
Q. What experimental designs are used to evaluate the anti-inflammatory or anti-microbial efficacy of this compound?
- In vitro :
- COX-2 inhibition assays (IC50 determination via ELISA).
- MIC testing against Gram+/Gram− bacteria (e.g., S. aureus, E. coli) .
- In vivo :
- Murine carrageenan-induced paw edema models (dose range: 10–100 mg/kg, oral).
- PK/PD studies to correlate plasma concentrations with efficacy .
Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?
- Re-docking : Validate docking protocols with co-crystallized ligands (RMSD <2 Å).
- MD refinement : Run 50-ns simulations to account for protein flexibility.
- Mutagenesis : Test key residue mutations (e.g., catalytic site His/Asp) to confirm binding hypotheses .
Q. What strategies address discrepancies in reported biological activities across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
